Home > Products > Screening Compounds P64417 > 8-bromo-7-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
8-bromo-7-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione - 329700-58-5

8-bromo-7-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-1380625
CAS Number: 329700-58-5
Molecular Formula: C16H12BrN5O4
Molecular Weight: 418.2g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (B)

  • Compound Description: This compound served as a key intermediate in synthesizing a series of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for evaluating their antiasthmatic activity. []
  • Relevance: This compound shares the core structure of a purine-2,6-dione ring system with 8-bromo-7-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. The presence of a substituted acetyl group at the 7-position of the purine ring is another shared structural feature, highlighting their connection within a broader chemical series. []

7-(2-{4-[1-(3,4-di-chlorophenyl) ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (8)

  • Compound Description: This derivative emerged as the most potent compound within its series, exhibiting significant pulmonary vasodilator activity compared to the standard drug Cilostazol. []
  • Relevance: This compound belongs to the same series of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives as compound (B), which shares the core purine-2,6-dione structure with 8-bromo-7-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. This compound further emphasizes the structural importance of the substituted acetyl group at the 7-position of the purine ring for potential biological activity. []

ST1535 [2 butyl -9-methyl-8-(2H-1,2,3-triazol 2-yl)-9H-purin-6-xylamine]

  • Compound Description: ST1535 is an adenosine A2A receptor antagonist investigated for its affinity towards different adenosine A2A receptor binding sites. []
  • Relevance: Similar to 8-bromo-7-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, ST1535 possesses a purine core structure. Though the substitutions vary, their shared foundation within the purine family emphasizes their relationship in a broader chemical context. []

KW6002 [(E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6,dione]

  • Compound Description: KW6002 is another adenosine A2A receptor antagonist studied alongside ST1535 for its binding affinity to different adenosine A2A receptor subtypes. []
  • Relevance: Like the target compound, KW6002 features a purine-2,6-dione core structure. Despite differences in substituents and their positions on the purine ring, this shared core structure emphasizes their inherent structural relationship. []
Overview

8-bromo-7-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. It features a bromine atom and an isoindolinone moiety, which contribute to its unique chemical properties and potential biological activity. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its structural characteristics and potential therapeutic applications.

Source

The compound can be synthesized through various chemical reactions involving starting materials such as 8-bromo-3-methylxanthine derivatives and appropriate alkylating agents. Its synthesis has been documented in multiple scientific studies and patents, highlighting its relevance in pharmaceutical research.

Classification

This compound falls under the category of purine derivatives, specifically modified xanthines. Its structural modifications make it a candidate for further exploration in drug development, particularly for conditions related to ion channel modulation and other therapeutic targets.

Synthesis Analysis

The synthesis of 8-bromo-7-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

  1. Starting Materials: The synthesis often begins with 8-bromo-3-methyl-1H-purine-2,6-dione as a base structure.
  2. Reagents: Common reagents include alkyl halides (e.g., bromoalkanes) and bases such as sodium carbonate or potassium carbonate to facilitate nucleophilic substitution reactions.
  3. Reaction Conditions: The reaction is generally conducted in organic solvents like acetone or dimethyl sulfoxide at elevated temperatures (around 40 °C), followed by cooling and purification steps such as filtration and chromatography.
  4. Yield and Purity: High yields (up to 98%) and purity levels (99.9%) have been reported for the final product, indicating efficient synthetic routes.
Molecular Structure Analysis

The molecular structure of 8-bromo-7-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be described as follows:

  • Molecular Formula: C17H16BrN5O3
  • Molecular Weight: Approximately 423.24 g/mol
  • Structural Features:
    • A purine ring system with a bromine substituent at position 8.
    • An ethyl chain linked to a dioxoisoindoline moiety at position 7.

The compound's three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography to understand its interactions with biological targets.

Chemical Reactions Analysis

The compound participates in various chemical reactions typical of purine derivatives:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different alkyl or aryl groups.
  2. Functional Group Transformations: The carbonyl groups in the isoindoline moiety may participate in condensation reactions or reductions under specific conditions.
  3. Reactivity with Biological Targets: The compound's structure suggests potential interactions with enzymes or receptors involved in cellular signaling pathways.
Mechanism of Action

The mechanism of action for 8-bromo-7-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is hypothesized to involve:

  1. Target Interaction: Binding to specific proteins or enzymes that modulate cellular processes.
  2. Ion Channel Modulation: Potential inhibition or activation of ion channels like TRPC5, which are implicated in various physiological functions.
  3. Signal Transduction Pathways: Alteration of signaling cascades leading to therapeutic effects in conditions such as inflammation or cancer.
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 285 °C
  • Density: About 1.71 g/cm³
  • Solubility: Soluble in dimethyl sulfoxide and other polar organic solvents.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits typical reactivity patterns of halogenated compounds, particularly in nucleophilic substitution reactions.
Applications

8-bromo-7-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific applications:

  1. Medicinal Chemistry: Investigated for its potential as a therapeutic agent targeting ion channels or other biological pathways.
  2. Research Tool: Used in studies exploring the role of purines in cellular signaling and metabolism.
  3. Drug Development: Serves as a lead compound for designing new pharmaceuticals aimed at treating diseases related to ion channel dysfunctions.

Properties

CAS Number

329700-58-5

Product Name

8-bromo-7-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-bromo-7-[2-(1,3-dioxoisoindol-2-yl)ethyl]-3-methylpurine-2,6-dione

Molecular Formula

C16H12BrN5O4

Molecular Weight

418.2g/mol

InChI

InChI=1S/C16H12BrN5O4/c1-20-11-10(12(23)19-16(20)26)21(15(17)18-11)6-7-22-13(24)8-4-2-3-5-9(8)14(22)25/h2-5H,6-7H2,1H3,(H,19,23,26)

InChI Key

ZNOIHELCQQUBNU-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCN3C(=O)C4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.